2-(4-benzoylphenyl)acetic Acid 2-(4-benzoylphenyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 26077-80-5
VCID: VC3851603
InChI: InChI=1S/C15H12O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

2-(4-benzoylphenyl)acetic Acid

CAS No.: 26077-80-5

Cat. No.: VC3851603

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzoylphenyl)acetic Acid - 26077-80-5

Specification

CAS No. 26077-80-5
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 2-(4-benzoylphenyl)acetic acid
Standard InChI InChI=1S/C15H12O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Standard InChI Key ILZOEMNCWIVMLT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2-(4-Benzoylphenyl)acetic acid features a central phenyl ring substituted at the para position with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) and an acetic acid side chain (CH2COOH\text{CH}_2\text{COOH}) at the adjacent carbon. The IUPAC name, 2-(4-benzoylphenyl)acetic acid, reflects this arrangement. Key structural identifiers include:

  • SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O\text{C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O}

  • InChIKey: ILZOEMNCWIVMLT-UHFFFAOYSA-N\text{ILZOEMNCWIVMLT-UHFFFAOYSA-N}

  • Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O\text{C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O} .

The planar benzophenone core facilitates conjugation, influencing the compound’s electronic properties and reactivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3):

C6H5COCl+C6H5CH2COOHAlCl32-(4-Benzoylphenyl)acetic Acid+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{CH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{2-(4-Benzoylphenyl)acetic Acid} + \text{HCl}

This method yields moderate to high purity but requires stringent anhydrous conditions .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity. Post-synthesis purification involves recrystallization from ethanol or chromatography, achieving >98% purity.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 converts the acetic acid side chain to a ketone or carboxylate.

  • Reduction: NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 reduces the benzoyl group to a secondary alcohol.

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation (e.g., bromination with Br2/FeCl3\text{Br}_2/\text{FeCl}_3) at the meta position relative to the benzoyl group, guided by electronic effects.

Condensation Reactions

The acetic acid moiety participates in Schiff base formation with amines, yielding hydrazides for coordination chemistry (e.g., metal complexes with Co2+^{2+}, Ni2+^{2+}) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 7.67 (d, 2H, aromatic protons ortho to benzoyl)

    • δ 7.45 (d, 2H, aromatic protons meta to benzoyl)

    • δ 3.92 (s, 2H, CH2COOH\text{CH}_2\text{COOH}).

  • 13C^{13}\text{C} NMR:

    • δ 196.4 (benzoyl carbonyl)

    • δ 172.7 (carboxylic acid carbonyl) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1700 cm1^{-1} (C=O stretch of carboxylic acid)

  • 1650 cm1^{-1} (benzoyl carbonyl) .

Biological and Pharmacological Applications

Material Science Applications

The compound serves as a precursor for liquid crystals and photoactive polymers due to its rigid benzophenone core .

Comparative Analysis with Structural Analogs

Property2-(4-Benzoylphenyl)acetic Acid2-(3-Benzoylphenyl)acetic Acid
Substitution PatternParaMeta
Melting Point~160°C~155°C
BioactivityModerate COX inhibitionLower solubility

The para isomer exhibits enhanced electronic conjugation, improving stability and reactivity compared to the meta variant .

Future Research Directions

  • Drug Development: Optimize derivatives for selective COX-2 inhibition.

  • Green Synthesis: Expand TEMPO-mediated methodologies for industrial adoption .

  • Materials Engineering: Explore use in organic semiconductors .

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